molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline

4-chloro-3H-pyrrolo[2,3-c]quinoline

Cat. No.: B15204733
M. Wt: 202.64 g/mol
InChI Key: SKLVCIVAOIHGGX-UHFFFAOYSA-N
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Description

4-chloro-3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize palladium-catalyzed sequential cross-coupling reactions and cyclization processes .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H

InChI Key

SKLVCIVAOIHGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3

Origin of Product

United States

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